2-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxamide
Description
2-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxamide is a biphenyl-based carboxamide derivative characterized by a hydroxyl (-OH) group at the 2-position and a methyl (-CH₃) group at the 4'-position of the biphenyl scaffold. For instance, microwave-assisted chemoselective synthesis methods (as described in for related 4-arylazo-5-hydroxy-1,1′-biphenyl-4-carboxamide derivatives) suggest that similar reaction conditions—employing acetoacetanilide and optimized catalysts—could be adapted for its preparation . The hydroxyl group likely enhances hydrogen-bonding capacity, influencing solubility and target interactions, while the methyl group modulates lipophilicity and metabolic stability.
Properties
IUPAC Name |
3-hydroxy-4-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-2-4-10(5-3-9)12-7-6-11(14(15)17)8-13(12)16/h2-8,16H,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHDEXVWEBFWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The hydroxyl and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Halogens, nitric acid
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
2-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
In contrast, the 4-hydroxyphenyl group in ’s compound enhances intermolecular hydrogen bonding, improving crystallinity and solubility .
Lipophilicity Modulation :
- The 4'-methyl group in the target compound increases lipophilicity relative to polar substituents like methoxy (-OCH₃, ) or hexyloxy (-O-hexyl, ). This could enhance membrane permeability but may reduce metabolic stability .
Pharmacological Targets :
Key Observations:
Synthetic Strategies :
- Microwave irradiation () and palladium-catalyzed cross-coupling () are prevalent for biphenyl scaffold construction. The target compound could be synthesized via analogous routes .
- Hydrolysis of ester intermediates (e.g., ) is a common step for carboxamide formation .
Solubility and Stability :
- Polar substituents (e.g., hydroxyl, methoxy) improve aqueous solubility but may reduce metabolic stability. For example, 4'-hexyloxy derivatives () balance solubility and lipophilicity for drug-like properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
